![molecular formula C10H10ClN3 B1586672 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine CAS No. 40401-41-0](/img/structure/B1586672.png)
1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine
Overview
Description
Scientific Research Applications
Antimicrobial and Anticancer Applications
A study conducted by Hafez, El-Gazzar, and Al-Hussain (2016) synthesized derivatives of 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine, demonstrating significant antimicrobial and anticancer activities. These compounds showed higher anticancer activity than the reference drug, doxorubicin, indicating potential for medical applications in these areas (Hafez, El-Gazzar, & Al-Hussain, 2016).
Structural and Molecular Studies
Kumarasinghe, Hruby, and Nichol (2009) focused on the regiospecific synthesis of pyrazole derivatives, including those related to 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine. Their work highlights the challenges in identifying the correct isomers of these compounds and the importance of crystallographic analysis for accurate structure determination (Kumarasinghe, Hruby, & Nichol, 2009).
Synthesis and Characterization
Research by Titi et al. (2020) involved synthesizing and characterizing pyrazole derivatives, including 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine, for potential applications in treating breast cancer and microbial infections. They also employed various analytical techniques, including single crystal X-ray crystallography, for compound identification (Titi et al., 2020).
Application in Chemistry and Crystallography
Sharma, Jadeja, Kant, and Gupta (2014) synthesized a Schiff base derived from 4-acylpyrazolone and 2-aminophenol, providing insights into the crystal structure of such compounds. This research is relevant for understanding the chemical and physical properties of pyrazole derivatives (Sharma et al., 2014).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(3-chlorophenyl)-5-methylpyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c1-7-5-10(12)14(13-7)9-4-2-3-8(11)6-9/h2-6H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXLXMSDCGPOLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20365249 | |
Record name | 1-(3-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20365249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine | |
CAS RN |
40401-41-0 | |
Record name | 1-(3-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20365249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.